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Compound of Interest

Compound Name: (S)-1-Phenylpropan-2-ol

Cat. No.: B073261 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-1-
Phenylpropan-2-ol, a chiral alcohol of significant interest in chemical research and drug

development. The guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data in a structured format for easy reference and comparison. Detailed

experimental protocols for acquiring this data are also provided, along with a logical workflow

for spectroscopic analysis.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 1-phenylpropan-2-ol. It is

important to note that in a non-chiral solvent, the NMR and IR spectra of the (S)-enantiomer are

identical to those of the racemic mixture. The mass spectrum is also independent of the

stereochemistry.

1.1. ¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum of 1-phenylpropan-2-ol in a deuterated solvent such as CDCl₃ provides

information about the chemical environment of the hydrogen atoms in the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.35 - 7.15 Multiplet 5H
Aromatic protons

(C₆H₅)

~4.05 Sextet 1H
Methine proton (-

CH(OH)-)

~2.75 Multiplet 2H
Methylene protons (-

CH₂-)

~1.20 Doublet 3H Methyl protons (-CH₃)

Variable Broad Singlet 1H Hydroxyl proton (-OH)

1.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm Assignment

~138.5 Quaternary Aromatic Carbon (C-ipso)

~129.4 Aromatic Carbons (C-ortho/C-meta)

~128.5 Aromatic Carbons (C-ortho/C-meta)

~126.3 Aromatic Carbon (C-para)

~70.5 Methine Carbon (-CH(OH)-)

~45.8 Methylene Carbon (-CH₂-)

~22.8 Methyl Carbon (-CH₃)

1.3. IR (Infrared) Spectroscopy Data

The IR spectrum reveals the functional groups present in the molecule through their

characteristic vibrational frequencies.
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Wavenumber (cm⁻¹) Intensity Assignment

~3370 Broad, Strong O-H stretch (alcohol)

~3085, 3065, 3030 Medium C-H stretch (aromatic)

~2970, 2930, 2875 Strong C-H stretch (aliphatic)

~1605, 1495, 1450 Medium to Weak C=C stretch (aromatic ring)

~1090 Strong
C-O stretch (secondary

alcohol)

~745, 700 Strong
C-H out-of-plane bend

(monosubstituted benzene)

1.4. MS (Mass Spectrometry) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule upon ionization. The data presented is for Electron Ionization (EI).

m/z Relative Intensity (%) Assignment

136 ~5 [M]⁺ (Molecular ion)

121 ~15 [M - CH₃]⁺

92 ~100
[C₇H₈]⁺ (Tropylium ion

rearrangement)

91 ~80 [C₇H₇]⁺ (Tropylium ion)

77 ~10 [C₆H₅]⁺ (Phenyl cation)

45 ~30 [C₂H₅O]⁺

Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are outlined below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of (S)-1-phenylpropan-2-ol (typically 5-10 mg) is dissolved in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a 5 mm NMR tube.

¹H NMR Acquisition:

The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

A standard one-pulse sequence is used.

The number of scans can range from 8 to 16 for a concentrated sample.

The spectral width is set to cover the expected proton chemical shift range (e.g., 0-10

ppm).

The relaxation delay (d1) is typically set to 1-2 seconds.

¹³C NMR Acquisition:

The spectrum is acquired on the same spectrometer.

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for

each carbon.

A larger number of scans (e.g., 128 or more) is typically required due to the lower natural

abundance of ¹³C.

The spectral width is set to cover the expected carbon chemical shift range (e.g., 0-150

ppm).

To differentiate between enantiomers, a chiral solvating agent or a chiral shift reagent

(e.g., Eu(hfc)₃) can be added to the NMR sample, which may induce separate signals for

the (R) and (S) enantiomers.[1]

2.2. Infrared (IR) Spectroscopy

Sample Preparation: As 1-phenylpropan-2-ol is a liquid at room temperature, the IR

spectrum can be obtained neat (without a solvent). A drop of the neat liquid is placed

between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.
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Data Acquisition:

A Fourier Transform Infrared (FT-IR) spectrometer is used.

A background spectrum of the empty sample holder (or the salt plates) is recorded first.

The sample is then placed in the spectrometer, and the sample spectrum is recorded.

The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

2.3. Mass Spectrometry (MS)

Sample Introduction and Ionization:

For a volatile compound like 1-phenylpropan-2-ol, Gas Chromatography-Mass

Spectrometry (GC-MS) is a common technique. The sample is injected into a gas

chromatograph, which separates it from any impurities. The separated compound then

enters the mass spectrometer.

Electron Ionization (EI) is a standard ionization method where the sample molecules are

bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.

Mass Analysis and Detection:

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., a quadrupole).

A detector records the abundance of each ion at a specific m/z value, generating the mass

spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

(S)-1-Phenylpropan-2-ol.
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Spectroscopic Analysis Workflow for (S)-1-Phenylpropan-2-ol
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Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of (S)-1-Phenylpropan-2-ol: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073261#s-1-phenylpropan-2-ol-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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